1,7-Bis((4-methylphenyl)sulfonyl)-1,4,7,10-tetraazacyclododecane
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Overview
Description
1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane is a complex organic compound known for its unique structure and versatile applications This compound features a tetraazacyclododecane ring, which is a macrocyclic structure containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors with precise temperature and pressure control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Use of automated systems for the addition of reagents and removal of by-products
Chemical Reactions Analysis
Types of Reactions
1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted tetraazacyclododecane derivatives
Scientific Research Applications
1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane involves its ability to form stable complexes with metal ions. The tetraazacyclododecane ring provides multiple coordination sites for metal ions, enhancing the stability and reactivity of the complexes. These complexes can interact with biological molecules, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-tetraazacyclododecane: The parent compound without the sulfonyl groups.
1,7-bis(4-chlorobenzenesulfonyl)-1,4,7,10-tetraazacyclododecane: A similar compound with chlorobenzenesulfonyl groups instead of methylbenzenesulfonyl groups.
1,7-bis(4-nitrobenzenesulfonyl)-1,4,7,10-tetraazacyclododecane: A compound with nitrobenzenesulfonyl groups.
Uniqueness
1,7-bis(4-methylbenzenesulfonyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of 4-methylbenzenesulfonyl groups, which enhance its chemical reactivity and potential applications. The methyl groups provide additional steric hindrance, influencing the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
1,7-bis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S2/c1-19-3-7-21(8-4-19)31(27,28)25-15-11-23-13-17-26(18-14-24-12-16-25)32(29,30)22-9-5-20(2)6-10-22/h3-10,23-24H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWITPYJNRDUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCNCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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